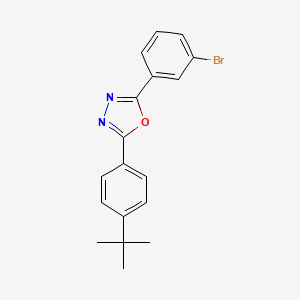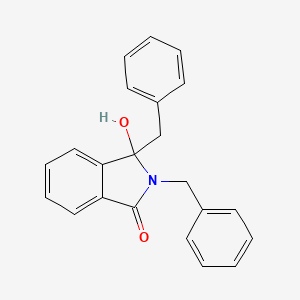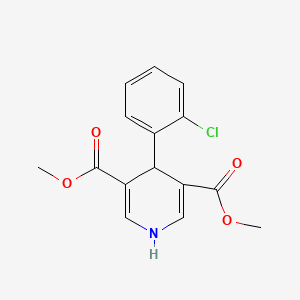![molecular formula C13H16N2O7S B3932205 1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3932205.png)
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structural features. It contains a piperidine ring, a sulfonyl group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
The synthesis of 1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Sulfonylation: The attachment of a sulfonyl group to the aromatic ring.
Piperidine Ring Formation: The construction of the piperidine ring.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form different products.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets.
Comparaison Avec Des Composés Similaires
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperazine: Similar in structure but contains a piperazine ring instead of a piperidine ring.
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]pyrrolidine: Contains a pyrrolidine ring, which affects its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7S/c1-22-12-3-2-10(8-11(12)15(18)19)23(20,21)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRHWNHKFSJIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B3932147.png)



![{1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B3932170.png)
![2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3932179.png)

![4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932190.png)


![methyl [1-hydroxy-2-(4-methoxybenzyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetate](/img/structure/B3932227.png)
